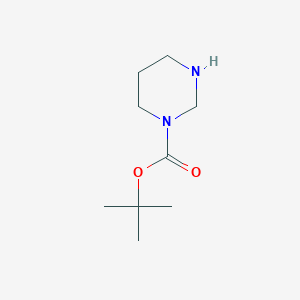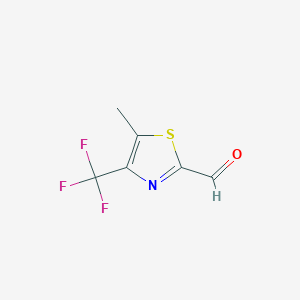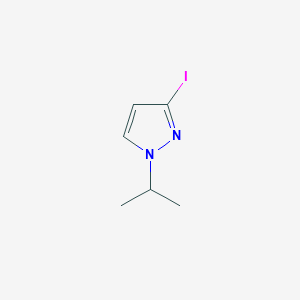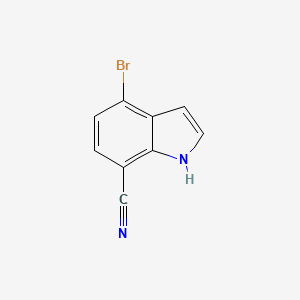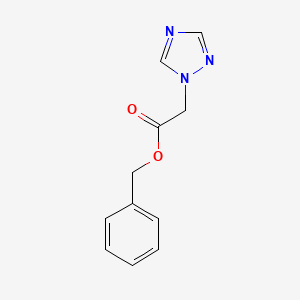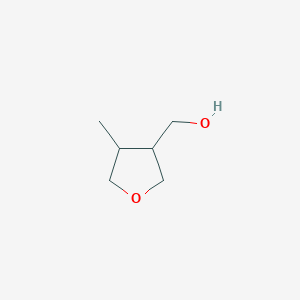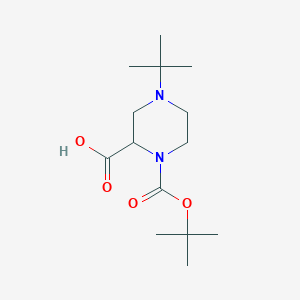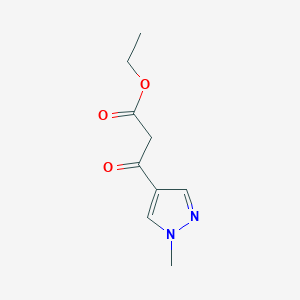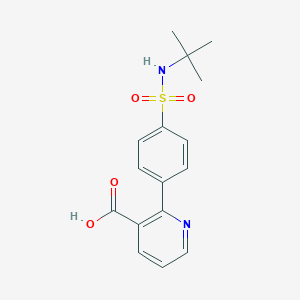
2-(4-T-Butylsulfamoylphenyl)nicotinic acid
Descripción general
Descripción
“2-(4-T-Butylsulfamoylphenyl)nicotinic acid” is a chemical compound with the CAS Number: 1261924-78-0 . It has a molecular weight of 334.4 . The IUPAC name for this compound is 2-{4-[(tert-butylamino)sulfonyl]phenyl}nicotinic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)12-8-6-11(7-9-12)14-13(15(19)20)5-4-10-17-14/h4-10,18H,1-3H3,(H,19,20) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 334.4 g/mol .Aplicaciones Científicas De Investigación
Receptor Mediation and Anti-lipolytic Effect
Nicotinic acid has been identified as engaging specific receptors (PUMA-G in mice and HM74 in humans) which are highly expressed in adipose tissue, playing a crucial role in mediating its anti-lipolytic effects. Binding of nicotinic acid to these receptors results in a decrease in cyclic adenosine monophosphate (cAMP) levels, thereby inhibiting lipolysis in adipose tissue. This interaction underlines the lipid-lowering and anti-lipolytic pharmacological effects of nicotinic acid, marking a significant contribution to the understanding of its mechanism of action in metabolic regulation (Tunaru et al., 2003).
Molecular Identification of Receptors
Further investigations have identified HM74 as a low affinity receptor and HM74A as a high affinity receptor for nicotinic acid, expanding the scope of molecular targets for this compound. These discoveries are pivotal for the development of new therapeutic drugs aimed at treating dyslipidemia, showcasing the versatility of nicotinic acid in engaging multiple receptor pathways (Wise et al., 2003).
Nicotinic Acid in Atherosclerosis Prevention
Nicotinic acid has also been shown to inhibit the progression of atherosclerosis in mice independently of its lipid-modifying effects. The activation of the receptor GPR109A on immune cells, particularly macrophages within atherosclerotic plaques, promotes cholesterol efflux and exerts anti-inflammatory effects. This pathway suggests a novel, lipid-independent mechanism of action for nicotinic acid in the prevention of cardiovascular diseases (Lukasova et al., 2011).
Application in Herbicide Development
Research has extended into the synthesis of novel derivatives of nicotinic acid, demonstrating herbicidal activity against various plant species. This application underscores the chemical versatility of nicotinic acid and its potential utility beyond pharmaceuticals, highlighting its role in the development of agricultural chemicals (Yu et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
2-[4-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)12-8-6-11(7-9-12)14-13(15(19)20)5-4-10-17-14/h4-10,18H,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQOMMMJTCRLOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1523611.png)
![1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B1523612.png)
